molecular formula C12H6Cl4 B1193999 2,4,4',5-Tetrachlorobiphenyl CAS No. 32690-93-0

2,4,4',5-Tetrachlorobiphenyl

Cat. No. B1193999
CAS RN: 32690-93-0
M. Wt: 292 g/mol
InChI Key: TULCXSBAPHCWCF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of chlorinated biphenyls, such as 2,4,4',5-tetrachlorobiphenyl, involves diazotization of dichlorobenzidine followed by chlorination with cuprous chloride and hydrochloric acid. Purification is achieved through alumina column chromatography and recrystallizations from ethanol to obtain products with high purity, free from dioxins and furans, suitable for toxicological studies (Nakatsu et al., 1982).

Molecular Structure Analysis The crystal and molecular structure of chlorinated biphenyls, including 2,4,4',5-tetrachlorobiphenyl, often exhibits significant dihedral angles and bond lengths indicative of their planar configurations. These structures are crucial for understanding their physicochemical properties and environmental persistence (Miao et al., 1996).

Chemical Reactions and Properties Polychlorinated biphenyls (PCBs) like 2,4,4',5-tetrachlorobiphenyl undergo various metabolic reactions in vivo, leading to the formation of hydroxylated metabolites. These reactions are essential for assessing the environmental and health impacts of PCBs, as metabolites can exhibit different toxicological profiles compared to their parent compounds (Yamamoto & Yoshimura, 1973).

Physical Properties Analysis Chlorinated biphenyls' physical properties, including solubility, melting points, and crystal structures, are influenced by their chlorination patterns. Studies on these compounds help in understanding their environmental dispersion and bioaccumulation potential (Brandt & Bergman, 1981).

Chemical Properties Analysis The chemical behavior of chlorinated biphenyls is crucial for understanding their environmental stability, degradation pathways, and potential for bioaccumulation. Research into their reactivity, including interactions with biological molecules and potential for forming more toxic metabolites, is vital for assessing their overall environmental impact (Bergman & Wachtmeister, 1977).

Scientific Research Applications

  • Anaerobic Microorganisms in Dechlorination : Anaerobic microorganisms can metabolically dechlorinate polychlorinated biphenyls like 2,3,5,6-tetrachlorobiphenyl to less chlorinated forms, which is vital for bioremediation strategies (Van Dort & Bedard, 1991).

  • Hydroxylated Metabolites in Animals : Rabbits fed with 2,5,2',5'-tetrachlorobiphenyl excreted hydroxylated metabolites, providing insights into the metabolic pathways and potential toxicity of these compounds (Gardner et al., 1973).

  • Developmental Neurotoxicity Studies : Exposure to certain PCB congeners, including 2,4,4'-trichlorobiphenyl and 2,2',5,5'-tetrachlorobiphenyl, can cause neurotoxic effects in neonatal mice, affecting behavior and learning functions. This highlights the importance of studying individual PCB congeners for their neurotoxic potential (Eriksson & Fredriksson, 1996).

  • Infrared Studies of Hydroxylated Metabolites : Infrared spectroscopy studies of hydroxylated 2,5,2',5'-tetrachlorobiphenyls reveal insights into the dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, which is important for understanding the chemical behavior of these metabolites (Chen, 1976).

  • Metabolic Behavior in Various Species : The metabolic behavior of different chlorobiphenyl isomers has been studied in pigeons, rats, and brook trout, offering comparative insights into how these species metabolize PCBs (Hutzinger et al., 1972).

  • Cometabolic Degradation by Microorganisms : Certain strains of bacteria, such as Ralstonia sp. and Pseudomonas sp., can metabolize 2,3,4,5-tetrachlorobiphenyl in the presence of biphenyl, showing potential for bioremediation applications (Adebusoye et al., 2008).

  • Solubility in Supercritical Fluids : The solubilities of various PCB congeners, including 3,3',4,4'-tetrachlorobiphenyl, in supercritical fluids like carbon dioxide have been studied, which is relevant for developing methods for PCB extraction and purification (Anitescu & Tavlarides, 1999).

  • Identification of Metabolites : Studies on the identification of metabolites of various PCB congeners, including 2,4,3',4'-tetrachlorobiphenyl, in rat feces contribute to understanding the metabolic pathways and potential risks associated with PCB exposure (Koga et al., 1992).

  • Toxicity Studies Using Molecular Descriptors : Theoretical chemistry studies linking the toxicity of PCBs to molecular descriptors help in predicting the degree of toxicity of various PCBs, including 2,2',5,5'-tetrachlorobiphenyl (Eddy, 2020).

Safety And Hazards

2,4,4’,5-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Relevant Papers There are several relevant papers on 2,4,4’,5-Tetrachlorobiphenyl. For example, “Polychlorinated biphenyls: New evidence from the last decade” provides an overview of the research on PCBs . Another paper, “Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by Anaerobic Bacteria in Sediments” discusses the dechlorination of 2,3,4,5-tetrachlorobiphenyl .

properties

IUPAC Name

1,2,4-trichloro-5-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-11(15)12(16)6-10(9)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULCXSBAPHCWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073473
Record name 2,4,4',5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4',5-Tetrachlorobiphenyl

CAS RN

32690-93-0
Record name PCB 74
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32690-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4',5-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032690930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4',5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4',5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0250484DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
Y Liu, K Hu, H Jia, G Jin, H Glatt, H Jiang - Archives of Toxicology, 2017 - Springer
Polychlorinated biphenyls (PCBs) have been classified as human carcinogens. Mutagenicity of lower chlorinated biphenyls as well as activation of transcription factors by some other …
Number of citations: 28 link.springer.com
DT Williams, GL LeBel - Chemosphere, 1990 - hero.epa.gov
An evaluation of specific polychlorinated biphenyl (PCB) congener residues in human adipose tissue was conducted to compare the ability of gas chromatography with electron capture …
Number of citations: 6 hero.epa.gov
SM Dickerson, E Guevara, MJ Woller… - Toxicology and applied …, 2009 - Elsevier
Exposure to endocrine disrupting chemicals (EDCs) such as polychlorinated biphenyls (PCBs) causes functional deficits in neuroendocrine systems. We used an immortalized …
Number of citations: 37 www.sciencedirect.com
Å Bergman, CA Wachtmeister - Chemosphere, 1978 - Elsevier
A one-step preparation of some methylthiopolychlorobiphenyls from methanethiolate in methanol and certain chlorinated biphenyls is described. Two of the methyl sulfides and one bis(…
Number of citations: 59 www.sciencedirect.com
K Miyoshi, T Nishio, A Yasuhara, M Morita - Chemosphere, 2000 - Elsevier
2,2′,4,4′,5,5′-Hexachlorobiphenyl (HCB) was dechlorinated with potassium–sodium (K–Na) alloy under an inert gas atmosphere. Solvent effect was observed in the reaction. …
Number of citations: 46 www.sciencedirect.com
J Gafni, PW Wong, IN Pessah - Toxicological Sciences, 2004 - academic.oup.com
The mechanisms by which non-coplanar 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) and rapamycin interact with ryanodine receptor (RyR) complexes to alter Ca 2+ signaling, were …
Number of citations: 72 academic.oup.com
SH Safe - Critical reviews in toxicology, 1994 - Taylor & Francis
Commercial polychlorinated biphenyls (PCBs) and environmental extracts contain complex mixtures of congeners that can be unequivocally identified and quantitated. Some PCB …
Number of citations: 224 www.tandfonline.com
G Zanaroli, JR Perez-Jimenez, LY Young, L Marchetti… - Biodegradation, 2006 - Springer
The occurrence of reductive dechlorination processes towards pre-existing PCBs and five exogenous coplanar PCBs were investigated in a contaminated sediment of Porto Marghera (…
Number of citations: 50 link.springer.com
S Safe - Environmental health perspectives, 1993 - ehp.niehs.nih.gov
Polychlorinated biphenyls (PCBs) are industrial compounds that have been detected as contaminants in almost every component of the global ecosystem including the air, water, …
Number of citations: 601 ehp.niehs.nih.gov
R Kamata, F Shiraishi, D Nakajima, H Takigami… - Toxicology in vitro, 2009 - Elsevier
The toxicities of polychlorinated biphenyls (PCBs) are thought to be mediated mainly by the aryl hydrocarbon receptor (AhR). However, little is known about changes to AhR-mediated …
Number of citations: 47 www.sciencedirect.com

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